4-methoxy-2-methyl-5-(propan-2-yl)-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
Description
This compound features a benzene-sulfonamide core substituted with methoxy (4-position), methyl (2-position), and isopropyl (5-position) groups. The sulfonamide nitrogen is further substituted with a bulky 2,4,4-trimethylpentan-2-yl group. This structure confers unique physicochemical properties, including enhanced lipophilicity and steric hindrance, which may influence pharmacokinetics and target binding .
Properties
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3S/c1-13(2)15-11-17(14(3)10-16(15)23-9)24(21,22)20-19(7,8)12-18(4,5)6/h10-11,13,20H,12H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCAGQBAHPSSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)(C)CC(C)(C)C)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- 4-Methoxy-5-Methyl-2-(Propan-2-yl)Benzene-1-Sulfonamide (): Key Difference: Substituents at positions 4 (methoxy), 5 (methyl), and 2 (isopropyl) are rearranged compared to the target compound. For instance, the methoxy group at position 4 in the target compound may enhance hydrogen bonding compared to its placement at position 5 in this analog .
Functional Group Modifications
- 5-[(2,4-Diaminopyrimidin-5-yl)Oxy]-2-Methoxy-4-(Propan-2-yl)Benzene-1-Sulfonamide (Gefapixant) (): Key Difference: A diaminopyrimidinyloxy group replaces the methyl group at position 3. This contrasts with the target compound’s methyl group, which prioritizes hydrophobicity over direct receptor interactions .
Sulfonamide Nitrogen Substituents
- N-(4-Methoxyphenyl)Benzenesulfonamide (): Key Difference: A 4-methoxyphenyl group replaces the bulky 2,4,4-trimethylpentan-2-yl substituent on the sulfonamide nitrogen. The target compound’s branched alkyl group may prolong half-life by resisting enzymatic degradation .
- 4-(Ethylamino)-N-(2-Methyl-2H-1,2,3,4-Tetrazol-5-yl)Benzene-1-Sulfonamide (): Key Difference: A tetrazole ring replaces the branched alkyl group on the sulfonamide nitrogen. Impact: Tetrazoles are bioisosteres for carboxylic acids, offering ionizable properties at physiological pH. The target compound’s non-ionizable alkyl group may enhance membrane permeability but reduce solubility in aqueous environments .
Core Structure Variations
- Compound M04 ():
- Key Difference : A tetrazole core replaces the benzene-sulfonamide scaffold.
- Impact : Tetrazoles are metabolically stable and often used in drug design for their resistance to hydrolysis. However, the benzene-sulfonamide core in the target compound provides a rigid planar structure conducive to π-π interactions in binding pockets .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Steric Effects : The 2,4,4-trimethylpentan-2-yl group in the target compound likely reduces off-target interactions by limiting access to narrow binding pockets, a strategy observed in protease inhibitors .
- Lipophilicity : Branched alkyl groups enhance logP values, as seen in the target compound, which may improve blood-brain barrier penetration compared to polar analogs like gefapixant .
- Synthetic Feasibility : Compounds with bulky N-substituents (e.g., the target) often require multi-step syntheses, whereas simpler sulfonamides () are more straightforward to prepare .
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